2-Amino-5-ethoxybenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Amino-5-ethoxybenzoic acid involves several steps, starting from basic aromatic acids. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrates a multi-step process including methylation, ethylation, and oxidation, achieving a total yield of 24.5% (Wang Yu, 2008).
Molecular Structure Analysis
Investigations into the molecular structures of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into the crystal packing and the roles of hydrogen bonds in the stability of these compounds. Strong hydrogen bonds are crucial in the crystal packing of these compounds, playing important roles as both donors and acceptors (K. Y. Yeong et al., 2018).
Chemical Reactions and Properties
The reactivity of amino-benzoic acids with various nucleophiles leads to the formation of diverse functionalized amino acids and derivatives. The reactions exhibit selectivity based on the position of the amino group on the benzoic acid, leading to different product outcomes (B. Trofimov et al., 2009).
Scientific Research Applications
Synthesis of Condensed Heterocyclic Compounds
2-Amino-5-ethoxybenzoic acid plays a role in the synthesis of condensed heterocyclic compounds. A study demonstrated the efficient oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system. This process afforded 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence, showcasing potential applications in material science and chemistry (Shimizu et al., 2009).
Development of Unnatural Amino Acids
This compound contributes to the development of unnatural amino acids. Research has shown the synthesis of unnatural amino acid 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2) that mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This discovery is significant for biochemistry and pharmaceuticals, providing insights into peptide structure and function (Nowick et al., 2000).
Antimicrobial Activity
There is evidence of antimicrobial activity associated with derivatives of this compound. A study focused on synthesizing new pyridine derivatives, including 2-Amino substituted benzothiazoles, showing variable and modest activity against strains of bacteria and fungi. This highlights its potential in developing new antimicrobial agents (Patel et al., 2011).
Glycan Analysis in Biotherapeutics
This compound is used in glycan analysis, particularly in the field of biotherapeutics. A study presented its use in labeling N-glycans on a MALDI target through nonreductive amination, simplifying glycan profiles for better analysis in pharmaceutical research (Hronowski et al., 2020).
Anti-inflammatory and Analgesic Activities
Research has indicated the anti-inflammatory and analgesic properties of this compound derivatives. A study on proton transfer compounds and their Cu(II) complexes demonstrated significant anti-inflammatory and analgesic activities compared to control compounds, suggesting therapeutic potential in medical research (İlkimen et al., 2018).
Oxidation and Functional Group Transformations
2-Iodoxybenzoic acid, related to this compound, is utilized for various functional group transformations, including oxidation of alcohols to carbonyl compounds. This is significant in organic chemistry, particularly in synthesis and pharmaceutical research (Nair, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Amino-5-ethoxybenzoic acid are currently unknown. This compound is structurally similar to 2-Amino-5-methoxybenzoic acid
Mode of Action
The ethoxy group may also influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Amino acids, including those with modifications like ethoxy groups, are known to play roles in various biochemical pathways, including protein synthesis and metabolism
Pharmacokinetics
Given its structural similarity to other benzoic acid derivatives, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The presence of the ethoxy group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Given its structural similarity to other benzoic acid derivatives, it may have potential anti-inflammatory or analgesic effects . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the environment . For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be influenced by interactions with other molecules present in the system .
properties
IUPAC Name |
2-amino-5-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTUASQGQPRDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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